[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGIOCSHKYSFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674283 | |
| Record name | [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189973-29-2 | |
| Record name | [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-5-bromopyrimidine
The pyrimidine precursor is synthesized via bromination of 2-chloropyrimidine using bromine in acetic acid at 60°C for 6 hours. This yields 2-chloro-5-bromopyrimidine with 85% purity, which is purified via recrystallization from ethanol.
Table 1: Reaction Conditions for 2-Chloro-5-bromopyrimidine Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 2-Chloropyrimidine |
| Reagent | Bromine (Br₂) |
| Solvent | Acetic Acid |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Nucleophilic Substitution with Piperidin-3-one
The piperidine ring is introduced via nucleophilic aromatic substitution. 2-Chloro-5-bromopyrimidine reacts with piperidin-3-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The product, 1-(5-bromopyrimidin-2-yl)piperidin-3-one, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4).
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Pyrimidine Derivative | 2-Chloro-5-bromopyrimidine |
| Amine Component | Piperidin-3-one |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 72% |
Reduction of Ketone to Alcohol
The ketone group at the 3-position of the piperidine ring is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature. The crude product is purified via recrystallization from dichloromethane/hexane.
Table 3: Reduction Step Optimization
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ |
| Solvent | Methanol |
| Temperature | 0°C → RT |
| Reaction Time | 2 hours |
| Yield | 68% |
Alternative Synthetic Routes
Direct Coupling with Piperidin-3-ylmethanol
An alternative approach involves reacting 2-chloro-5-bromopyrimidine directly with piperidin-3-ylmethanol. However, steric hindrance from the hydroxymethyl group reduces reactivity, necessitating harsher conditions (e.g., 100°C in DMF with cesium carbonate). This method yields 58% product but requires additional purification to remove byproducts.
Reductive Amination Strategy
A two-step reductive amination employs 5-bromopyrimidine-2-carbaldehyde and piperidin-3-ylmethanol. The aldehyde reacts with the amine under acidic conditions, followed by reduction with NaBH₃CN. While this route avoids ketone intermediates, the aldehyde precursor is less stable, leading to lower overall yields (52%).
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity. Stability studies indicate degradation <5% after 6 months at -20°C.
Industrial-Scale Considerations
Solvent Recovery Systems
Large-scale synthesis employs solvent recovery units to minimize DMF waste. Continuous distillation improves cost efficiency by recycling 90% of DMF.
Crystallization Optimization
Antisolvent crystallization using water/ethanol mixtures enhances yield (75%) and particle size uniformity (50–100 μm).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of bromopyrimidine derivatives with biological macromolecules, such as proteins and nucleic acids. It serves as a tool for understanding the binding mechanisms and effects of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target sites, while the piperidine ring provides structural stability. The methanol group may enhance solubility and facilitate the compound’s entry into biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol with key analogs, focusing on structural features, physicochemical properties, and applications:
Structural and Functional Analysis
Heterocycle Variations: Pyrimidine vs. Substituent Position: The 5-bromo group on pyrimidine (target) vs. pyridine () alters steric and electronic effects, influencing binding affinity .
Piperidine Modifications: Hydroxymethyl (-CH2OH) vs. Hydroxyl (-OH): The hydroxymethyl group in the target compound provides greater steric flexibility and solubility compared to the hydroxyl group in 1-(5-Bromopyrimidin-2-yl)-3-piperidinol . Ketone at C4 (4-piperidinone): The ketone group enables nucleophilic reactions (e.g., condensation), unlike the hydroxymethyl group, which is more polar but less reactive .
Commercial and Synthetic Relevance: The target compound and its analogs (e.g., 4-piperidinone, 3-piperidinol) are available commercially with >95% purity, highlighting their utility in high-throughput screening (). Synthetic routes for analogs often involve nucleophilic substitution or coupling reactions, as seen in ’s preparation of bromopyrimidinyl phenyl methanol derivatives .
Biological Activity
[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound features a piperidine ring and a brominated pyrimidine moiety , which are critical for its interaction with biological targets. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine structure contributes to the overall binding affinity and specificity. This interaction profile suggests potential applications in cancer therapy and other diseases where such molecular targets are involved.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation .
Table 1: Comparison of Anticancer Activities of Similar Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Na+/K(+)-ATPase Inhibition | 5.0 | Glioma |
| Compound B | Ras Oncogene Inhibition | 7.5 | Melanoma |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of halogen substituents in similar compounds has been linked to enhanced antibacterial activity, indicating that this compound may exhibit similar effects .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.0195 | This compound |
| Escherichia coli | 0.0048 | This compound |
| Bacillus mycoides | 0.0098 | This compound |
Case Studies
Several case studies have highlighted the potential of piperidine derivatives in clinical settings:
- Case Study on Glioma Treatment : A study demonstrated that a piperidine derivative significantly inhibited tumor growth in glioma models by targeting Na+/K(+)-ATPase activity, suggesting that this compound could be explored for similar therapeutic strategies .
- Antimicrobial Efficacy : Another investigation reported promising results for compounds structurally related to this compound against various bacterial strains, indicating potential for development into antimicrobial agents .
Q & A
Q. Q1. What are the optimal synthetic routes for [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves a multi-step process:
Bromination and coupling : Bromination of pyrimidine derivatives using agents like N-bromosuccinimide (NBS), followed by coupling with piperidine intermediates. Palladium catalysts (e.g., Pd/C) are often used to facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings .
Functionalization : Introduction of the methanol group via reduction (e.g., NaBH₄) of a ketone intermediate or direct substitution.
Purification : Column chromatography with gradients of ethyl acetate/hexanes or methanol/dichloromethane is critical for isolating the product .
Key Optimization : Control reaction temperature (70–100°C), use anhydrous solvents, and monitor progress via TLC or LCMS to minimize side products .
Q. Q2. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Piperidine protons at δ 1.4–2.0 ppm (multiplet).
- Methanol group protons at δ 3.4–3.8 ppm (broad singlet).
- Aromatic pyrimidine protons at δ 8.3–8.5 ppm (doublets) .
- ¹³C NMR : Confirm the bromopyrimidine carbon (δ 150–160 ppm) and piperidine carbons (δ 20–50 ppm).
- Mass Spectrometry : LCMS should show [M+H]⁺ peaks at m/z 272 (Br⁷⁹) and 274 (Br⁸¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral centers in the piperidine ring .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across studies. For example, use consistent buffer systems (e.g., ammonium acetate pH 6.5) and control for solvent effects (DMSO < 1% v/v) .
- Structural Analogues : Compare activity against structurally similar compounds (e.g., [1-(5-Bromopyridin-3-yl)piperidin-4-yl]methanol) to isolate the role of the pyrimidine ring .
Case Study : In metabolic syndrome studies, conflicting IC₅₀ values for kinase inhibition were resolved by retesting under uniform ATP concentrations (1 mM) .
Q. Q4. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the bromopyrimidine moiety’s role in π-π stacking and hydrogen bonding .
QSAR Analysis : Corrogate substituent effects (e.g., replacing Br with Cl or modifying the piperidine’s alkyl chain) to predict logP, solubility, and binding affinity .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .
Q. Q5. What are the challenges in characterizing stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral Centers : The piperidine ring’s C3 position may adopt (R) or (S) configurations. Use chiral HPLC (e.g., CHIRALPAK IA column) with methanol/acetonitrile gradients to separate enantiomers .
- Dynamic Resolution : If racemization occurs during synthesis, employ kinetic resolution with chiral catalysts (e.g., BINAP-Pd complexes) .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed VCD spectra .
Critical Analysis of Conflicting Evidence
- Synthetic Yields : Reports vary from 60% () to 91% (). This discrepancy may stem from differences in catalyst loading (5% vs. 10% Pd/C) or solvent purity.
- Bioactivity : cites activity in metabolic syndrome, while focuses on CNS targets. Researchers should contextualize assays using orthogonal validation (e.g., CRISPR knockdown of proposed targets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
